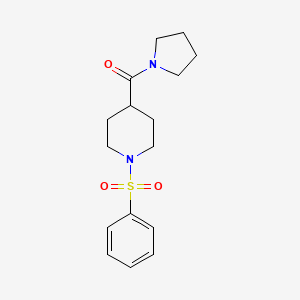
1-(phenylsulfonyl)-4-(1-pyrrolidinylcarbonyl)piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(phenylsulfonyl)-4-(1-pyrrolidinylcarbonyl)piperidine, also known as PSP, is a chemical compound that belongs to the class of piperidine derivatives. PSP has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, neuropharmacology, and organic synthesis.
Mécanisme D'action
The mechanism of action of 1-(phenylsulfonyl)-4-(1-pyrrolidinylcarbonyl)piperidine is not fully understood, but it is believed to involve the modulation of ion channels and neurotransmitter release. 1-(phenylsulfonyl)-4-(1-pyrrolidinylcarbonyl)piperidine has been shown to inhibit the activity of voltage-gated sodium channels, which are involved in the generation and propagation of action potentials in neurons. 1-(phenylsulfonyl)-4-(1-pyrrolidinylcarbonyl)piperidine has also been shown to modulate the release of neurotransmitters, including dopamine, serotonin, and norepinephrine, which are involved in the regulation of mood, behavior, and cognition.
Biochemical and Physiological Effects
1-(phenylsulfonyl)-4-(1-pyrrolidinylcarbonyl)piperidine has been shown to have various biochemical and physiological effects, including its ability to modulate ion channels and neurotransmitter release. 1-(phenylsulfonyl)-4-(1-pyrrolidinylcarbonyl)piperidine has been shown to inhibit the activity of voltage-gated sodium channels, which can lead to a decrease in neuronal excitability and neurotransmitter release. 1-(phenylsulfonyl)-4-(1-pyrrolidinylcarbonyl)piperidine has also been shown to modulate the release of neurotransmitters, which can have effects on mood, behavior, and cognition.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 1-(phenylsulfonyl)-4-(1-pyrrolidinylcarbonyl)piperidine is its potential applications in medicinal chemistry and neuropharmacology. 1-(phenylsulfonyl)-4-(1-pyrrolidinylcarbonyl)piperidine has been shown to have promising activity against various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Another advantage of 1-(phenylsulfonyl)-4-(1-pyrrolidinylcarbonyl)piperidine is its relatively simple synthesis method, which allows for the production of 1-(phenylsulfonyl)-4-(1-pyrrolidinylcarbonyl)piperidine in high yield and purity.
One limitation of 1-(phenylsulfonyl)-4-(1-pyrrolidinylcarbonyl)piperidine is its potential toxicity and side effects. 1-(phenylsulfonyl)-4-(1-pyrrolidinylcarbonyl)piperidine has been shown to have cytotoxic effects on cancer cells, but it may also have toxic effects on healthy cells. Another limitation of 1-(phenylsulfonyl)-4-(1-pyrrolidinylcarbonyl)piperidine is its limited solubility in aqueous solutions, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the study of 1-(phenylsulfonyl)-4-(1-pyrrolidinylcarbonyl)piperidine. One direction is the investigation of 1-(phenylsulfonyl)-4-(1-pyrrolidinylcarbonyl)piperidine as a potential drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Another direction is the investigation of the mechanism of action of 1-(phenylsulfonyl)-4-(1-pyrrolidinylcarbonyl)piperidine, including its effects on ion channels and neurotransmitter release. Additionally, the development of new synthesis methods for 1-(phenylsulfonyl)-4-(1-pyrrolidinylcarbonyl)piperidine may lead to improved yields and purity. Finally, the investigation of the potential toxicity and side effects of 1-(phenylsulfonyl)-4-(1-pyrrolidinylcarbonyl)piperidine is important for the development of safe and effective drugs.
Méthodes De Synthèse
The synthesis of 1-(phenylsulfonyl)-4-(1-pyrrolidinylcarbonyl)piperidine involves the reaction of piperidine with phenylsulfonyl chloride and pyrrolidine-1-carbonyl chloride. The reaction proceeds in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane. The resulting product is purified by column chromatography to obtain 1-(phenylsulfonyl)-4-(1-pyrrolidinylcarbonyl)piperidine in high yield and purity.
Applications De Recherche Scientifique
1-(phenylsulfonyl)-4-(1-pyrrolidinylcarbonyl)piperidine has been widely studied for its potential applications in medicinal chemistry and neuropharmacology. In medicinal chemistry, 1-(phenylsulfonyl)-4-(1-pyrrolidinylcarbonyl)piperidine has been investigated as a potential drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In neuropharmacology, 1-(phenylsulfonyl)-4-(1-pyrrolidinylcarbonyl)piperidine has been studied for its effects on the central nervous system, including its ability to modulate neurotransmitter release and synaptic transmission.
Propriétés
IUPAC Name |
[1-(benzenesulfonyl)piperidin-4-yl]-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3S/c19-16(17-10-4-5-11-17)14-8-12-18(13-9-14)22(20,21)15-6-2-1-3-7-15/h1-3,6-7,14H,4-5,8-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVZWOBQBNYZALH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2CCN(CC2)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(Benzenesulfonyl)piperidin-4-yl]-pyrrolidin-1-ylmethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

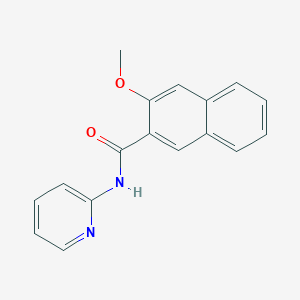

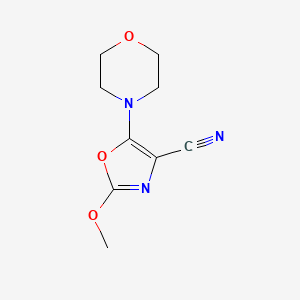

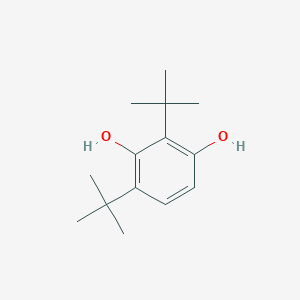
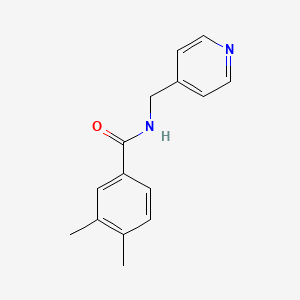
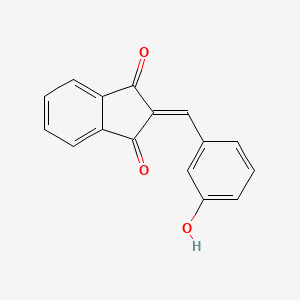
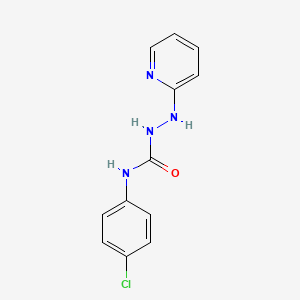
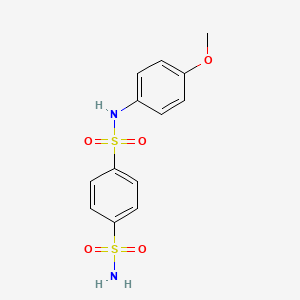
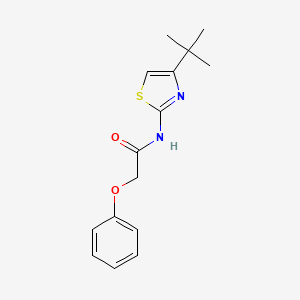
![4-[(1-naphthylacetyl)amino]benzoic acid](/img/structure/B6141367.png)

![ethyl 3-amino-5-[(4-fluorobenzoyl)amino]-1H-pyrazole-4-carboxylate](/img/structure/B6141379.png)
![N-ethyl-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B6141383.png)